6-methyl-4-phenyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
6-Methyl-4-phenyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 2-thioxo group, a phenyl substituent at position 4, and a p-tolyl (4-methylphenyl) carboxamide group at position 3. This scaffold is structurally related to Biginelli reaction products, which are known for their diverse pharmacological activities, including antitubercular, anticancer, and enzyme inhibitory properties . The compound’s synthesis typically involves a one-pot cyclocondensation of thiourea, substituted aldehydes, and acetoacetanilide derivatives under acidic conditions, yielding a diastereomeric mixture that can be purified via recrystallization .
Key structural features include:
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-8-10-15(11-9-12)21-18(23)16-13(2)20-19(24)22-17(16)14-6-4-3-5-7-14/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESVZYNLVMBDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-phenyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the Biginelli reaction , which involves the condensation of ethyl acetoacetate, p-tolyl thiourea, and various aldehydes. The reaction conditions typically include the use of trimethylsilane chloride as a catalyst. The resulting compound is characterized by high purity and yield, with spectroscopic methods such as NMR and FT-IR confirming its structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). It has been shown to induce apoptosis and G2/M cell cycle arrest in these cells.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. It demonstrates a mechanism that disrupts bacterial cell wall synthesis.
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II enzymes, which are crucial for DNA replication and repair processes. This inhibition can lead to the suppression of tumor growth by preventing cancer cells from dividing.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
- Cell Cycle Arrest : By inhibiting topoisomerase II activity, it halts the cell cycle progression at the G2/M phase, preventing further cell division.
- Antimicrobial Mechanism : The compound interferes with bacterial protein synthesis and cell wall integrity, leading to cell death.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of this compound demonstrated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of 12 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations indicative of apoptosis.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest its potential as an antimicrobial agent in clinical settings.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 12 µM |
| Anticancer | HeLa | 15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-methyl-4-phenyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines possess activity against various bacterial strains, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
Investigations into the anticancer potential of tetrahydropyrimidine derivatives have shown promising results. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In vitro studies have reported that certain derivatives can effectively target specific cancer cell lines .
Anti-inflammatory Effects
The compound is also being studied for its anti-inflammatory properties. Research has indicated that similar thioxo derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Organic Synthesis Applications
Synthesis of Bioactive Compounds
this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various bioactive molecules due to its ability to undergo multiple chemical reactions, including cyclization and functional group transformations .
Catalytic Reactions
The compound can act as a catalyst in several organic reactions. Its structural features allow it to facilitate reactions such as oxidation and reduction processes, making it valuable in synthetic organic chemistry .
Biological Assays
Drug Development Screening
The compound is frequently used in biological assays to screen for new drug candidates. Its structural characteristics make it suitable for high-throughput screening methods aimed at identifying compounds with desirable pharmacological properties .
Mechanistic Studies
Research involving this compound has contributed to understanding the mechanisms of action of related pharmaceuticals. By studying how this compound interacts with biological systems, researchers can gain insights into drug design and efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
Position 2 Modifications
- 2-Oxo vs. 2-Thioxo :
- 6-Methyl-4-phenyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide : The 2-oxo analog exhibits reduced antitubercular activity (MIC = 32 µg/mL) compared to the 2-thioxo derivative (MIC = 8 µg/mL), likely due to weaker hydrogen bonding with Mycobacterium tuberculosis targets .
- 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Demonstrates moderate thymidine phosphorylase inhibition (IC₅₀ = 61.9 µM), whereas 2-thioxo derivatives show enhanced activity (IC₅₀ = 34.5 µM) due to improved electron-withdrawing effects .
Position 4 Modifications
- Phenyl vs. Heteroaryl :
- 6-Methyl-4-(thiophen-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits 82% inhibition of cytochrome c oxidase at 100 µM, outperforming phenyl-substituted analogs (55% inhibition) due to enhanced π-π stacking with enzyme active sites .
- 4-(3,4-Dimethoxyphenyl) Analogs : Show superior analgesic activity (ED₅₀ = 15 mg/kg) compared to unsubstituted phenyl derivatives (ED₅₀ = 25 mg/kg), attributed to increased hydrophobicity and electron donation .
Position 5 Modifications
- Carboxamide vs. Ester :
- Ethyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Lacks the p-tolyl carboxamide group, resulting in negligible antitubercular activity (MIC > 128 µg/mL) .
- N-(4-Sulfamoylphenyl) Analogs : Exhibit potent antitumor activity (IC₅₀ = 4.7 µM against HeLa cells) due to sulfonamide-mediated apoptosis induction .
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups : The p-tolyl group in the target compound enhances analgesic and antitubercular activities by improving membrane permeability and target binding .
Thioxo vs. Oxo : 2-Thioxo derivatives generally show superior enzyme inhibition (e.g., thymidine phosphorylase, HIV-1 RNase H) due to stronger hydrogen-bond acceptor capacity .
Position 4 Aryl Substitution : Bulky or electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve antitumor activity but reduce metabolic stability .
Preparation Methods
Ionic Liquid-Catalyzed Cyclocondensation
A highly efficient method employs ionic liquids such as [Dsbim]Cl (1,3-disulfobutylimidazolium chloride) as recyclable catalysts. For instance, a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in the presence of [Dsbim]Cl (10 mol%) at 80°C yields ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 90% yield after 6–8 hours. The ionic liquid is recovered by evaporating the aqueous phase, enabling reuse without significant loss of activity.
Key Advantages :
Triethylamine-Mediated Reflux in 1,4-Dioxane
An alternative protocol uses triethylamine as a base in 1,4-dioxane under reflux. Heating equimolar quantities of benzaldehyde, ethyl acetoacetate, and thiourea in 40 mL of 1,4-dioxane with 1.0 mL triethylamine for 6–8 hours affords the ester intermediate in 81% yield. The product precipitates upon cooling and is recrystallized from ethanol.
Optimized Conditions :
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Solvent : 1,4-dioxane.
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Base : Triethylamine (1.0 mL).
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Temperature : Reflux (~100°C).
Functionalization to Carboxamide Derivatives
The ester intermediate undergoes aminolysis or hydrolysis followed by coupling to introduce the p-tolylamide group.
Direct Aminolysis of Ethyl Ester
Reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with p-toluidine in refluxing ethanol or toluene facilitates nucleophilic acyl substitution. For example, heating the ester (1 mmol) with p-toluidine (1.2 mmol) in ethanol for 12 hours yields the target carboxamide in 68–74% yield.
Reaction Mechanism :
-
Nucleophilic attack by the amine on the ester carbonyl.
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Elimination of ethanol to form the amide bond.
Purification : Recrystallization from ethanol or chromatographic separation.
Hydrolysis-Coupling Sequence
For substrates resistant to direct aminolysis, a two-step procedure is employed:
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Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 70°C for 4 hours.
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Amide Coupling : The carboxylic acid is reacted with p-toluidine using coupling agents such as EDCl/HOBt or DCC in dichloromethane at room temperature. This method achieves yields of 65–72% after column chromatography.
Alternative Routes via Mercaptopyridine Intermediates
A divergent pathway involves synthesizing mercaptopyridine derivatives, which are alkylated or acylated to introduce the carboxamide moiety. For instance, 3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrile reacts with 2-chloro-N-p-tolyl-acetamide in ethanolic sodium ethoxide to form the target compound in 74% yield.
Critical Reaction Parameters :
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Solvent : Ethanol or DMF.
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Base : Sodium ethoxide or triethylamine.
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Temperature : 80–100°C.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray analysis of analogous compounds confirms the tetrahydropyrimidine ring adopts a boat conformation, with the thioxo group at C2 and the carboxamide at C5.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Ionic Liquid | [Dsbim]Cl, H₂O | 90 | 6–8 | Recyclable catalyst |
| Triethylamine/1,4-Dioxane | NEt₃, 1,4-dioxane | 81 | 6–8 | Simple workup |
| Direct Aminolysis | Ethanol | 74 | 12 | One-pot transformation |
| Hydrolysis-Coupling | EDCl/HOBt, CH₂Cl₂ | 72 | 24 | High purity |
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions may form regioisomers during cyclocondensation. Using electron-deficient aldehydes or bulky catalysts improves selectivity.
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Amidation Efficiency : Direct aminolysis is limited by steric hindrance. Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields.
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Purification : Silica gel chromatography is often required for carboxamide derivatives due to polar byproducts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-4-phenyl-2-thioxo--(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer: The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo--aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. For example, alkylation with benzylthio groups yields derivatives like 3-amino-2-(benzylthio)-5-methyl--(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (compound 2d ), which exhibits antibacterial activity . Reaction conditions (e.g., solvent, temperature, and catalyst) are critical for regioselectivity and yield optimization.
Q. How is the structural characterization of this compound validated?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, studies on analogous tetrahydropyrimidine derivatives (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) report mean C–C bond lengths of 0.004 Å and -factors ≤ 0.050, ensuring precise molecular geometry determination . Complementary techniques like / NMR and IR spectroscopy are used to verify functional groups and purity.
Q. What initial biological activities have been reported for this compound?
- Methodological Answer: Antibacterial screening against Proteus vulgaris and Pseudomonas aeruginosa is performed using agar diffusion or microdilution assays. Compound 2d (a structural analog) shows moderate inhibition, with MIC values determined via standardized protocols (e.g., CLSI guidelines). Activity is linked to the 2-(benzylthio) substituent, highlighting the role of sulfur-containing groups in disrupting bacterial membranes .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatization be addressed?
- Methodological Answer: Regioselective alkylation at the thioxo sulfur atom is achieved by controlling reaction kinetics and steric effects. For example, tandem synthesis (Knoevenagel-Michael-intramolecular condensation) enables selective functionalization, as demonstrated in 4-alkyl-6-amino-2-thioxo-tetrahydropyridine derivatives. XRD analysis confirms regioselectivity, with alkylation occurring exclusively at the sulfur site in >90% yield . Computational modeling (e.g., DFT) further predicts reactive sites to guide synthetic design .
Q. How do structural modifications influence antibacterial activity?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CN, -CF) on the aryl ring enhance activity against Gram-negative strains. For instance, derivatives with 4-cyanophenyl substituents exhibit improved binding to bacterial dihydrofolate reductase (DHFR), as validated by molecular docking and MIC assays . Conversely, bulky substituents (e.g., -OCH) reduce membrane permeability, necessitating log optimization via HPLC-based lipophilicity profiling .
Q. What computational tools are used to design novel derivatives?
- Methodological Answer: Quantum chemical calculations (e.g., reaction path searches) and machine learning models analyze substituent effects on reactivity and bioactivity. The ICReDD framework integrates experimental data with computational predictions to identify optimal reaction conditions, reducing trial-and-error synthesis. For example, morpholine- and trifluoromethyl-containing analogs are designed using this approach, with in silico ADMET profiling prioritizing candidates for synthesis .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer: Discrepancies often arise from variations in assay protocols (e.g., inoculum size, growth media). Meta-analyses using standardized guidelines (e.g., CLSI or EUCAST) and minimum inhibitory concentration (MIC) harmonization are recommended. For tetrahydropyrimidine derivatives, cross-laboratory validation of compound 2d ’s activity against P. aeruginosa confirmed reproducibility when using identical Mueller-Hinton broth and incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
